molecular formula C14H26N2O3 B13917952 Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B13917952
M. Wt: 270.37 g/mol
InChI Key: GFQGOZCCJUMBHE-UHFFFAOYSA-N
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Description

Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-10-18-14(11-16)5-7-15(4)8-6-14/h5-11H2,1-4H3

InChI Key

GFQGOZCCJUMBHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C

Origin of Product

United States

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